6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride
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Overview
Description
6-Methyl-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2·2HCl It is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and as ligands in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with a suitable reagent to form the desired bipyridine structure. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted bipyridine derivatives.
Scientific Research Applications
6-Methyl-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: A related compound with a similar structure but different functional groups.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Another derivative with distinct chemical properties.
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine: A compound with a similar core structure but different substituents.
Uniqueness
6-Methyl-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine dihydrochloride is unique due to its specific bipyridine structure and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10;;/h2-5,12H,6-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJLXUGYLZTHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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